molecular formula C9H13N3O4 B12312554 rac-1-[(3R,4S)-4-ethoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans

rac-1-[(3R,4S)-4-ethoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans

Cat. No.: B12312554
M. Wt: 227.22 g/mol
InChI Key: IWBIKHABSTZFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-1-[(3R,4S)-4-ethoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans: is a synthetic organic compound with the molecular formula C9H13N3O4 and a molecular weight of 227.22 g/mol . This compound is characterized by the presence of a triazole ring and an ethoxyoxolan moiety, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of rac-1-[(3R,4S)-4-ethoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans involves multiple stepsThe reaction conditions typically involve the use of a copper(I) catalyst and an appropriate solvent such as dimethyl sulfoxide (DMSO) or acetonitrile . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

rac-1-[(3R,4S)-4-ethoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans undergoes various chemical reactions, including:

Scientific Research Applications

rac-1-[(3R,4S)-4-ethoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac-1-[(3R,4S)-4-ethoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The ethoxyoxolan group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

rac-1-[(3R,4S)-4-ethoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

1-(4-ethoxyoxolan-3-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H13N3O4/c1-2-16-8-5-15-4-7(8)12-3-6(9(13)14)10-11-12/h3,7-8H,2,4-5H2,1H3,(H,13,14)

InChI Key

IWBIKHABSTZFJN-UHFFFAOYSA-N

Canonical SMILES

CCOC1COCC1N2C=C(N=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.